molecular formula C18H16ClN7O B4357291 N-(5-CHLORO-2-PYRIDYL)-7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N-(5-CHLORO-2-PYRIDYL)-7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4357291
M. Wt: 381.8 g/mol
InChI Key: XVIAHMYILSKNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-CHLORO-2-PYRIDYL)-7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrazole ring, and a pyrimidine ring. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-PYRIDYL)-7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of an appropriate hydrazine derivative with a β-diketone.

    Formation of the Pyrimidine Ring: The pyrazole derivative is then reacted with a suitable nitrile or amidine to form the pyrazolo[1,5-a]pyrimidine core.

    Amidation: The final step involves the amidation reaction to introduce the carboxamide group, typically using an amine derivative and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-PYRIDYL)-7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, primary amines, thiols, solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

N-(5-CHLORO-2-PYRIDYL)-7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

    Chemical Biology: Researchers use this compound to probe biological systems and elucidate mechanisms of action.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-PYRIDYL)-7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of signaling pathways and cellular responses. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-pyridinyl)-7-(1-methyl-3-ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • N-(5-chloro-2-pyridinyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-sulfonamide
  • N-(5-chloro-2-pyridinyl)-7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-thioamide

Uniqueness

The uniqueness of N-(5-CHLORO-2-PYRIDYL)-7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific substitution pattern and the presence of the carboxamide group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-7-(1-ethyl-3-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN7O/c1-3-25-10-13(11(2)23-25)15-6-7-20-17-8-14(24-26(15)17)18(27)22-16-5-4-12(19)9-21-16/h4-10H,3H2,1-2H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIAHMYILSKNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC=NC3=CC(=NN23)C(=O)NC4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-CHLORO-2-PYRIDYL)-7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(5-CHLORO-2-PYRIDYL)-7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(5-CHLORO-2-PYRIDYL)-7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(5-CHLORO-2-PYRIDYL)-7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
N-(5-CHLORO-2-PYRIDYL)-7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
N-(5-CHLORO-2-PYRIDYL)-7-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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